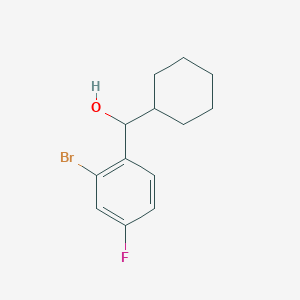

Cyclohexyl (2-bromo-4-fluorophenyl)methanol

CAS No.:

Cat. No.: VC13529979

Molecular Formula: C13H16BrFO

Molecular Weight: 287.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H16BrFO |

|---|---|

| Molecular Weight | 287.17 g/mol |

| IUPAC Name | (2-bromo-4-fluorophenyl)-cyclohexylmethanol |

| Standard InChI | InChI=1S/C13H16BrFO/c14-12-8-10(15)6-7-11(12)13(16)9-4-2-1-3-5-9/h6-9,13,16H,1-5H2 |

| Standard InChI Key | GTOSCWOLXXKIMD-UHFFFAOYSA-N |

| SMILES | C1CCC(CC1)C(C2=C(C=C(C=C2)F)Br)O |

| Canonical SMILES | C1CCC(CC1)C(C2=C(C=C(C=C2)F)Br)O |

Introduction

Cyclohexyl (2-bromo-4-fluorophenyl)methanol is an organic compound characterized by the presence of a cyclohexyl group attached to a phenolic structure that contains both bromine and fluorine substituents. This unique combination of functional groups imparts distinct chemical properties, making it valuable for various applications in medicinal chemistry and materials science. The compound's molecular structure includes a hydroxyl group (-OH), which contributes to its reactivity and solubility in polar solvents.

Synthesis

The synthesis of Cyclohexyl (2-bromo-4-fluorophenyl)methanol typically involves nucleophilic substitution reactions. Large-scale production often utilizes continuous flow reactors to optimize yield and purity by controlling parameters such as temperature, pressure, and concentration.

Applications and Biological Activity

Cyclohexyl (2-bromo-4-fluorophenyl)methanol is of interest due to its potential biological activities. The presence of bromine and fluorine enhances its reactivity, allowing it to modulate enzyme activities and receptor interactions. This makes it a valuable probe in biochemical assays or an intermediate in synthesizing biologically active molecules, contributing to its applications in drug discovery.

Biological Interactions

-

Mechanism of Action: The compound interacts with specific biological targets, potentially altering metabolic pathways or therapeutic outcomes.

-

Potential Applications: Drug discovery, biochemical assays, and materials science.

Spectroscopic Analysis

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are used to analyze the structure of Cyclohexyl (2-bromo-4-fluorophenyl)methanol. These methods provide detailed information about its molecular structure and functional groups.

Comparison with Similar Compounds

Cyclohexyl (2-bromo-4-fluorophenyl)methanol is distinct from its analogs due to the combination of bromine and fluorine substituents. This unique halogenation pattern enhances its reactivity and suitability for diverse chemical transformations compared to compounds with other halogens.

Similar Compounds

-

Cyclohexyl (4-bromo-2-fluorophenyl)methanol: Features a similar structure but with the bromine and fluorine positions reversed on the phenyl ring.

Spectroscopic Analysis Techniques

| Technique | Purpose |

|---|---|

| NMR | Analyzes molecular structure and functional groups |

| IR | Provides information on molecular vibrations and functional groups |

Potential Applications

| Field | Application |

|---|---|

| Medicinal Chemistry | Drug discovery, biochemical assays |

| Materials Science | Synthesis of new materials with specific properties |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume